molecular formula C18H20ClN3O2 B269046 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

Número de catálogo B269046
Peso molecular: 345.8 g/mol
Clave InChI: PLLAMBQXFBSSSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide, commonly referred to as C646, is a small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases such as inflammation and cardiovascular disease. In Additionally, we will suggest future directions for research on this promising compound.

Mecanismo De Acción

C646 selectively inhibits the 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide activity of PCAF, which is involved in the acetylation of histone proteins and other non-histone proteins. By inhibiting PCAF, C646 can alter gene expression and cellular signaling pathways, leading to the inhibition of cell growth and proliferation. C646 has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
C646 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, C646 has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of adhesion molecules involved in the development of atherosclerosis. C646 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

C646 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. C646 is also highly selective for PCAF, which reduces the risk of off-target effects. However, C646 has some limitations, including its relatively low potency compared to other 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide inhibitors and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several potential future directions for research on C646. One area of interest is the development of more potent and selective 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide inhibitors based on the structure of C646. Another area of interest is the investigation of the anti-inflammatory and cardiovascular effects of C646 in animal models and clinical trials. Additionally, the combination of C646 with other cancer therapies, such as immunotherapy, could be explored to enhance its anti-cancer properties. Finally, the use of C646 as a tool for studying the role of PCAF in cellular signaling pathways and gene expression could provide insights into the mechanisms underlying cancer and other diseases.

Métodos De Síntesis

C646 can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with ethyl acetoacetate, followed by the conversion of the resulting intermediate to the final product through a series of reactions involving acylation, reduction, and amidation. The synthesis of C646 has been optimized through several modifications, including the use of microwave-assisted reactions and the development of new synthetic routes that improve the yield and purity of the final product.

Aplicaciones Científicas De Investigación

C646 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and leukemia. C646 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition to its anti-cancer properties, C646 has also been investigated for its anti-inflammatory and cardiovascular effects.

Propiedades

Nombre del producto

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

Fórmula molecular

C18H20ClN3O2

Peso molecular

345.8 g/mol

Nombre IUPAC

3-[(4-chlorophenyl)carbamoylamino]-N,N-diethylbenzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-22(4-2)17(23)13-6-5-7-16(12-13)21-18(24)20-15-10-8-14(19)9-11-15/h5-12H,3-4H2,1-2H3,(H2,20,21,24)

Clave InChI

PLLAMBQXFBSSSI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

SMILES canónico

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.